Antimony-117
Description
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Structure
2D Structure
Properties
CAS No. |
15755-18-7 |
|---|---|
Molecular Formula |
S |
Molecular Weight |
116.90484 g/mol |
IUPAC Name |
antimony-117 |
InChI |
InChI=1S/Sb/i1-5 |
InChI Key |
WATWJIUSRGPENY-FTXFMUIASA-N |
SMILES |
[Sb] |
Isomeric SMILES |
[117Sb] |
Canonical SMILES |
[Sb] |
Synonyms |
117Sb radioisotope Antimony-117 Sb-117 radioisotope |
Origin of Product |
United States |
Radiolabeling Chemistry and Ligand Development for Antimony 117 Based Tracers
Radiochemical Yield and Purity Assessment of Radiolabeled Complexes
The efficiency of the radiolabeling process is a key factor in producing viable radiotracers. This is assessed by the radiochemical yield (RCY) and radiochemical purity (RCP). A method for rapidly labeling TMe with ¹¹⁷Sb was developed, achieving high radiochemical purities of 98.5 ± 2.7%. nih.govresearchgate.netresearchgate.net The radionuclidic purity of the ¹¹⁷Sb used in these experiments was reported to be over 99%. nih.govresearchgate.net For TMe, a high RCP of 98.5 ± 2.7% was achieved within 45 minutes of adding the radioantimony. nih.gov
For the chelator TREN-CAM, the apparent molar activity for ¹¹⁷Sb was measured at 42.4 ± 25 MBq/µmol. nih.gov A third-generation trithiol chelate demonstrated the ability to be purified with a radiochemical yield of 65% ± 20%. osti.gov
| Ligand | Parameter | Value | Source |
|---|---|---|---|
| TMe | Radiochemical Purity (RCP) | 98.5 ± 2.7% | nih.gov |
| TMe | Radionuclidic Purity | > 99% | nih.gov |
| TREN-CAM | Apparent Molar Activity | 42.4 ± 25 MBq/µmol | nih.gov |
| Trithiol Chelate | Radiochemical Yield (post-purification) | 65 ± 20% | osti.gov |
Stability Studies of this compound Radiocomplexes in Research Environments
For a radiotracer to be effective, the radioisotope must remain securely chelated. Therefore, the stability of ¹¹⁷Sb radiocomplexes is rigorously tested under various conditions that mimic chemical and biological environments.
The stability of antimony radiocomplexes can be highly dependent on the pH of the solution. The [¹¹⁷Sb]Sb-TMe complex, while stable in an aqueous acidic solution, showed significantly decreased stability as the pH was increased. nih.govresearchgate.netresearchgate.net Specifically, the complex demonstrated low stability at a pH greater than 4. nih.govresearchgate.net When the pH of the radiolabeling solution was raised to between 6 and 7, a decrease of over 95% in the radiochemical purity was observed. nih.gov
To predict how a radiocomplex will behave in a biological system, its stability is challenged with biologically relevant molecules. The [¹¹⁷Sb]Sb-TMe complex showed high stability when challenged with cysteine, a sulfur-containing amino acid, for 48 hours under acidic conditions (pH 0-1), with no observable decrease in purity. nih.govresearchgate.net Similarly, a ¹¹⁷Sb-trithiol complex was found to be 91% ± 9% intact after a 72-hour challenge with 25 mM cysteine. osti.gov
In a significant finding for Sb(V) chelation, the [¹¹⁷Sb]Sb-TREN-CAM complex remained intact for several days in human serum, demonstrating high stability under conditions that closely mimic the human body and suggesting it is a physiologically stable complex. researchgate.netnih.gov
| Complex | Challenge/Condition | Duration | Result | Source |
|---|---|---|---|---|
| [¹¹⁷Sb]Sb-TMe | pH > 4 | - | Low stability | nih.govresearchgate.net |
| [¹¹⁷Sb]Sb-TMe | pH increased to 6-7 | - | > 95% decrease in RCP | nih.gov |
| [¹¹⁷Sb]Sb-TMe | Cysteine Challenge (at pH 0-1) | 48 hours | High stability, no decrease in RCP | nih.govresearchgate.net |
| [¹¹⁷Sb]Sb-Trithiol | 25 mM Cysteine Challenge | 72 hours | 91 ± 9% intact | osti.gov |
| [¹¹⁷Sb]Sb-TREN-CAM | Human Serum | Several days | Remained intact, high stability | researchgate.netnih.gov |
Optimization of Radiolabeling Protocols and Reaction Kinetics
The development of effective this compound (¹¹⁷Sb) based radiotracers is critically dependent on robust radiolabeling protocols that ensure rapid, efficient, and stable incorporation of the radionuclide into a chelating molecule. Research has focused on optimizing reaction conditions and exploring novel ligands, as conventional chelators have proven inadequate for antimony.
A significant challenge in the radiochemistry of antimony is the poor stability of its complexes with widely used chelators. For instance, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate (DOTA), a nearly universal chelator for many metallic radionuclides, forms exceptionally unstable complexes with antimony(III). researchgate.netresearchgate.net This instability necessitates the development of alternative ligand systems specifically tailored to the chemical properties of antimony.
Recent investigations have identified promising chelators and have optimized the associated labeling procedures to achieve high radiochemical yields and in-vitro stability.
Key Research Findings on ¹¹⁷Sb Labeling Optimization:
Hydrotris(methimazolyl)borate (TMe) System: A rapid and effective method for labeling the scorpionate ligand TMe with ¹¹⁷Sb has been developed. researchgate.netnih.gov This protocol is particularly suited to the short 2.8-hour half-life of ¹¹⁷Sb. nih.govnih.gov The process directly yields an antimony(III) complex from an acidic solution containing antimony(V), achieving high radiochemical purities averaging 98.5 ± 2.7%. researchgate.netnih.govnih.gov The reaction kinetics show that the resulting [¹¹⁷Sb]Sb-TMe complex is stable in acidic aqueous solutions, even when challenged with cysteine. researchgate.netnih.gov However, the stability of the complex is pH-dependent and decreases significantly at a pH above 4. researchgate.netnih.govnih.gov
Tris-catecholate (TREN-CAM) System: In a different approach focusing on the +5 oxidation state of antimony, the tris-catecholate ligand TREN-CAM has been explored. researchgate.net This research has led to the formation of a [¹¹⁷Sb]Sb–TREN-CAM complex that demonstrates high stability, remaining intact for several days in human serum. researchgate.netresearchgate.net This indicates favorable kinetic stability under physiological conditions. For ¹¹⁷Sb produced via deuteron (B1233211) bombardment, an apparent molar activity of 42.4 ± 25 MBq/µmol was achieved using the TREN-CAM chelator. researchgate.net
The optimization of these protocols is a crucial step toward realizing the diagnostic potential of ¹¹⁷Sb, providing stable and high-purity radiolabeled compounds for further evaluation.
Data Tables of Research Findings
Table 1: Optimized Radiolabeling Conditions for this compound Chelators
| Chelator | Antimony Oxidation State | Key Reaction Condition | Radiochemical Yield (RCY) | Stability Profile |
|---|---|---|---|---|
| TMe (hydrotris(methimazolyl)borate) | Sb(III) from Sb(V) precursor | Acidic aqueous solution | 98.5 ± 2.7% nih.govnih.gov | High stability in acidic solution (pH < 4); stability decreases at higher pH. nih.govnih.gov |
| TREN-CAM (tris-catecholate ligand) | Sb(V) | Not specified | Not specified | High stability; remains intact for several days in human serum. researchgate.netresearchgate.net |
Table 2: Detailed Research Findings for this compound Complexes
| Complex | Research Finding | Reported Value | Source |
|---|---|---|---|
| [¹¹⁷Sb]Sb-TMe | Radiochemical Purity | 98.5 ± 2.7% | researchgate.netnih.govnih.gov |
| Kinetic Stability | Rapid formation suitable for 2.8h half-life. | nih.govnih.gov | |
| pH-dependent Stability | Stable in acidic solution; low stability at pH > 4. | researchgate.netnih.govnih.gov | |
| [¹¹⁷Sb]Sb–TREN-CAM | Apparent Molar Activity | 42.4 ± 25 MBq/µmol | researchgate.net |
| Stability in Serum | Remained intact for several days in human serum. | researchgate.netresearchgate.net |
| [natSb(III)][DOTA] | Stability | Exceptionally low stability observed. | researchgate.netresearchgate.net |
Pre Clinical Research Applications and Methodological Advancements
Development of Antimony-117 as a Diagnostic Analog in Theranostic Research Concepts
This compound is being developed as a crucial component of a "true theranostic pair" alongside the therapeutic radionuclide Antimony-119 (¹¹⁹Sb). researchgate.netnih.govnih.govresearchgate.net The fundamental concept of a theranostic pair is to use one isotope for diagnosis and treatment planning, and a chemically identical therapeutic isotope to treat the disease, often cancer. researchgate.net The potent Auger electron emitter, ¹¹⁹Sb, is suitable for targeted radionuclide therapy, capable of delivering highly localized radiation to cancer cells. researchgate.netnih.govnih.gov ¹¹⁷Sb serves as its diagnostic partner, or analog, for imaging. nih.govnih.gov
A significant advantage of using an isotopic pair from the same element is the assurance of identical chemical and pharmacokinetic properties. nih.gov This means that the diagnostic ¹¹⁷Sb tracer will exhibit the same distribution and kinetics in the body as the therapeutic ¹¹⁹Sb agent, allowing for highly accurate prediction of the therapeutic dose distribution and treatment response. nih.govresearchgate.net This contrasts with theranostic pairs of different elements, such as Gallium-68 (diagnostic) and Lutetium-177 (therapeutic), where differing chemistry can lead to variations in biodistribution. nih.gov
The successful development of ¹¹⁷Sb-based radiopharmaceuticals hinges on the creation of stable chelators—molecules that can securely bind to the antimony radioisotope. researchgate.netnih.govresearchgate.net Research has focused on developing chelators that can rapidly form stable complexes with antimony ions. nih.gov Notable examples of chelators investigated for this purpose include the tris-catecholate ligand TREN-CAM and hydrotris(methimazolyl)borate (TMe). researchgate.netresearchgate.netnih.govcolab.ws These efforts are integral to advancing the antimony theranostic pair toward potential biomedical applications. researchgate.netresearchgate.net
Methodologies for Single Photon Emission Computed Tomography (SPECT) Imaging Research
This compound is particularly well-suited for Single Photon Emission Computed Tomography (SPECT), a widely used clinical imaging modality. researchgate.netresearchgate.netnih.gov Its suitability stems from its favorable decay characteristics. ¹¹⁷Sb decays with a half-life of 2.8 hours and emits a principal gamma ray at an energy of 158.56 keV with a high abundance of 86%. nih.govresearchgate.netnih.gov This energy is ideal for SPECT cameras, allowing for efficient detection and high-quality image formation. Pre-clinical research has utilized SPECT/CT scanners to validate the imaging capabilities of ¹¹⁷Sb. researchgate.netnih.govnih.gov
To quantitatively assess the imaging performance of this compound, researchers have employed pre-clinical phantoms, which are objects with well-defined geometries that simulate radioactivity distribution in tissues. Studies have used standard phantoms such as the NU4IQ and Jaszczak phantoms for these evaluations. nih.govnih.gov
Preclinical SPECT/CT scans of these phantoms filled with purified ¹¹⁷Sb have demonstrated excellent spatial resolution. researchgate.netnih.govresearchgate.net In these studies, the images clearly resolved the smallest structural elements, such as the 1 mm diameter rods within the phantom. nih.gov The ability to distinguish these fine details underscores the high quality of images that can be obtained with ¹¹⁷Sb, a critical factor for identifying small tumors or metastases in a clinical setting. nih.gov
A key aspect of evaluating a new radioisotope is to compare its performance against established, clinically used isotopes. This compound has been benchmarked against Technetium-99m (⁹⁹ᵐTc) and Iodine-123 (¹²³I), two of the most common isotopes in SPECT imaging. researchgate.netnih.govnih.gov
The principal gamma emission of ¹¹⁷Sb (158.56 keV) is very similar to that of ¹²³I (158.97 keV), suggesting comparable imaging physics in terms of collimation and detection. nih.gov Direct comparative studies with ⁹⁹ᵐTc in phantom imaging have shown that the spatial resolution of ¹¹⁷Sb is not only comparable but in some cases superior. researchgate.netnih.govnih.gov One study noted that while the smallest (1 mm) rod in a phantom was barely distinguishable in a ⁹⁹ᵐTc SPECT scan, it was clearly identifiable in the ¹¹⁷Sb scan, highlighting the excellent imaging properties of ¹¹⁷Sb. nih.gov
| Property | This compound (¹¹⁷Sb) | Technetium-99m (⁹⁹ᵐTc) | Iodine-123 (¹²³I) |
| Half-life | 2.80 hours nih.gov | 6.02 hours taylorandfrancis.com | 13.22 hours radiacode.com |
| Primary Gamma Energy | 158.56 keV nih.govnih.gov | 140.51 keV taylorandfrancis.com | 158.97 keV nih.gov |
| Gamma Intensity | 86% nih.gov | 89% taylorandfrancis.com | 83% nih.gov |
| Imaging Performance | Excellent spatial resolution, slightly better than ⁹⁹ᵐTc in phantom studies. nih.gov | Workhorse of SPECT imaging, widely used. taylorandfrancis.comiaea.org | Excellent imaging properties, particularly for thyroid and brain imaging. radiacode.com |
Exploratory Positron Emission Tomography (PET) Imaging Research Capabilities
In addition to its primary decay mode suitable for SPECT, this compound also possesses a minor decay branch that makes it amenable to Positron Emission Tomography (PET) imaging. nih.gov ¹¹⁷Sb decays via positron emission (β+) in 1.81% of its decays, with a mean positron energy of 262.4 keV. nih.gov While this branching ratio is low, it opens the possibility of using ¹¹⁷Sb for dual-modality SPECT and PET imaging.
The first in vivo PET imaging studies using ¹¹⁷Sb have been successfully conducted. researchgate.netnih.govcolab.wsosti.gov These exploratory studies establish the feasibility of ¹¹⁷Sb as a PET imaging agent, which could provide complementary information to SPECT scans or be used in pre-clinical research settings where PET scanners are more readily available. The ability to perform both SPECT and PET with the same radionuclide is a unique and valuable attribute.
In Vivo Pre-clinical Biodistribution Studies of this compound Labeled Tracers
The first in vivo biodistribution studies of ¹¹⁷Sb-labeled tracers have been performed in animal models, marking a critical step in the pre-clinical evaluation process. researchgate.netnih.govosti.gov These studies are essential to understand how a radiopharmaceutical distributes throughout the body, accumulates in target tissues (like tumors), and clears from non-target organs.
Recent research focused on the biodistribution of ¹¹⁷Sb when chelated with the tris-catecholate ligand, TREN-CAM. researchgate.netnih.gov The study compared the in vivo behavior of the chelated complex, [¹¹⁷Sb]Sb-TREN-CAM, against unchelated [¹¹⁷Sb]Sb(OH)₆⁻ in mice. researchgate.netnih.govosti.gov The results demonstrated marked differences in the uptake and distribution of radioactivity between the two forms. researchgate.netnih.govosti.gov The [¹¹⁷Sb]Sb-TREN-CAM complex showed significantly different biodistribution, suggesting that the TREN-CAM chelator effectively retains the ¹¹⁷Sb isotope in vivo, preventing its release and non-specific accumulation. researchgate.netnih.gov This provides evidence for the high stability of the complex under biological conditions. nih.govcolab.ws
The primary methodologies for tracking the uptake and distribution of ¹¹⁷Sb-labeled tracers in animal models involve non-invasive imaging techniques. researchgate.netnih.gov
SPECT and PET Imaging: Small-animal SPECT and PET scanners are used to visualize and quantify the distribution of the ¹¹⁷Sb-labeled tracer over time after administration to animal models, typically mice. researchgate.netnih.govosti.gov
Comparative Studies: A common methodological approach is to compare the biodistribution of a chelated radiotracer to its unchelated form. researchgate.netnih.gov This helps to validate the stability of the radiopharmaceutical and ensure that the observed distribution is due to the targeting molecule and not the free radioisotope.
Ex Vivo Biodistribution: While not explicitly detailed in the provided context for ¹¹⁷Sb, standard biodistribution methodology often involves sacrificing animals at various time points post-injection. nih.gov Tissues and organs of interest are then harvested, weighed, and their radioactivity is measured using a gamma counter. This provides a highly quantitative measure of the percent injected dose per gram of tissue (%ID/g), offering a detailed snapshot of the tracer's distribution. nih.gov
These pre-clinical methodologies are fundamental for evaluating the potential of new radiotracers like [¹¹⁷Sb]Sb-TREN-CAM and for gathering the necessary data to justify further development towards clinical applications. researchgate.netnih.govnih.gov
Assessment of Tracer Retention and Localization in Pre-clinical Models
The in vivo stability and retention of this compound (¹¹⁷Sb) are critically dependent on the use of a suitable chelator to securely bind the metalloid. Studies exploring the chelation chemistry of pentavalent antimony (Sb(V)) have demonstrated the efficacy of the tris-catecholate ligand TREN-CAM. When complexed, the resulting [¹¹⁷Sb]Sb-TREN-CAM has shown high stability under biological conditions, remaining intact for several days when tested in human serum. nih.govresearchgate.net
The first in vivo imaging studies using ¹¹⁷Sb highlighted significant differences in the biodistribution and retention between chelated and unchelated forms of the radioisotope. nih.govresearchgate.net In vivo experiments in mice revealed marked differences in the uptake and distribution of activity when comparing unchelated [¹¹⁷Sb]Sb(OH)₆⁻ to the chelated [¹¹⁷Sb]Sb-TREN-CAM complex. nih.govresearchgate.net The results suggested that ¹¹⁷Sb is substantially retained by the TREN-CAM chelator over the duration of the study. nih.govresearchgate.net This effective chelation is crucial for ensuring that the radiopharmaceutical targets the intended biological sites rather than accumulating non-specifically, which is a critical factor for its potential diagnostic and therapeutic applications. nih.govresearchgate.net
Table 1: Pre-clinical Comparison of Chelated vs. Unchelated this compound
| Compound | Key Pre-clinical Finding | Implication | Source |
|---|---|---|---|
| [¹¹⁷Sb]Sb-TREN-CAM | The complex remained intact for several days in human serum and was largely retained by the chelator in vivo in mouse models. | Demonstrates high physiological stability, suggesting suitability for targeted in vivo applications. | nih.govresearchgate.net |
| Unchelated [¹¹⁷Sb]Sb(OH)₆⁻ | Showed markedly different uptake and distribution patterns in mice compared to the chelated form. | Indicates a lack of in vivo stability, leading to non-specific localization. | nih.govresearchgate.net |
Integration of Imaging Modalities (SPECT/CT in Pre-clinical Settings)
The integration of Single Photon Emission Computed Tomography (SPECT) with Computed Tomography (CT) provides a powerful tool for pre-clinical research. snmjournals.orgtechnion.ac.il This dual-modality approach combines the functional or metabolic data from SPECT with the high-resolution anatomical information from CT, allowing for precise localization of radiotracers within an organism. snmjournals.orgtechnion.ac.ilthno.org
In the context of this compound, pre-clinical SPECT/CT imaging has been instrumental in evaluating its properties as an imaging agent. The first SPECT/CT scans of a mouse phantom containing purified ¹¹⁷Sb were performed using a pre-clinical scanner, demonstrating the excellent imaging characteristics of this radionuclide. researchgate.netnih.govresearcher.lifenih.gov Research has shown that ¹¹⁷Sb exhibits high spatial resolution comparable to that of Technetium-99m (⁹⁹ᵐTc), a widely used SPECT isotope. nih.govnih.gov The primary gamma emission of ¹¹⁷Sb at 158.56 keV (86% intensity) is highly suitable for SPECT imaging. nih.gov
These imaging studies represent a crucial step toward the biomedical implementation of the theranostic pair of antimony isotopes, where ¹¹⁷Sb serves as the diagnostic partner to the therapeutic Auger electron emitter Antimony-119 (¹¹⁹Sb). nih.govresearchgate.netnih.govnih.gov The ability to accurately visualize the distribution of the ¹¹⁷Sb-labeled compound with SPECT/CT is essential for dosimetry calculations and for predicting the therapeutic efficacy of its ¹¹⁹Sb counterpart. thno.org
Table 2: Parameters for Pre-clinical SPECT/CT Imaging of an this compound Phantom
| Parameter | Specification | Purpose | Source |
|---|---|---|---|
| Imaging System | Siemens INVEON multimodality pre-clinical scanner | Acquisition of co-registered SPECT and CT data. | nih.gov |
| CT Voltage | 80 kV | Provides anatomical context for the SPECT signal. | nih.gov |
| CT Current | 500 µA | Contributes to the quality and resolution of the anatomical CT image. | nih.gov |
| CT Reconstruction | Feldkamp algorithm with Sheep-Logan filter | Algorithm used to generate the 3D anatomical image from the raw CT data. | nih.gov |
| Key SPECT Finding | High spatial resolution comparable to ⁹⁹ᵐTc. | Demonstrates the excellent imaging quality and potential of ¹¹⁷Sb for diagnostic applications. | nih.govnih.gov |
Advanced Theoretical and Computational Studies of Antimony Radioisotopes
Nuclear Structure Calculations for Antimony-117 and Related Isotopes
The nuclear structure of antimony (Sb) isotopes, particularly this compound (¹¹⁷Sb), is a subject of significant theoretical interest due to antimony's position on the nuclear chart. With a single proton outside the magic proton shell at Z=50, antimony isotopes provide a unique laboratory for studying the interaction of this valence proton with a varying number of neutrons. cern.charxiv.org This proximity to a closed shell suggests a relatively simple nuclear structure, which can be effectively described by theoretical models. cern.ch
Shell-Model Calculations and Effective Interactions
The nuclear shell model is a cornerstone of nuclear theory, providing a framework for calculating a wide range of nuclear properties. vsb.czkfupm.edu.sa For antimony isotopes, shell-model calculations have been successfully employed to describe their electromagnetic properties. cern.ch These calculations typically involve a defined model space, which for isotopes around ¹¹⁷Sb, includes orbitals outside a hypothetical ⁷⁸Ni or ¹⁰⁰Sn core. arxiv.orgaps.org
A key component of shell-model calculations is the effective interaction, which describes the forces between valence nucleons. For indium isotopes, which are also near the Z=50 shell closure, the neutron-neutron interaction was derived from the SNBG1 interaction, which was developed to reproduce energy levels in tin isotopes. arxiv.org For cadmium isotopes, another neighbor to tin, effective spin gyromagnetic ratios and effective charges were utilized in shell-model calculations to achieve good agreement with experimental data for magnetic and quadrupole moments. aps.org The success of these calculations in reproducing experimental data, such as energy levels and electromagnetic moments, validates the chosen effective interactions and the underlying assumptions of the shell model for this region of the nuclear chart. cern.chaps.orgarxiv.org
For instance, a sharp change in the energy level splitting between the 11/2⁻ and 7/2⁺ states in antimony isotopes with increasing neutron number has been a point of discussion, with interpretations pointing to either tensor-force-driven shell evolution or the coupling of core excitations. arxiv.org Large-scale shell-model calculations are crucial in exploring these competing explanations. arxiv.org
Ab Initio Approaches for Nuclear Properties
Ab initio (from first principles) calculations in nuclear physics aim to describe nuclear properties starting from the fundamental interactions between nucleons. cern.ch These methods have seen significant advancements, allowing for their application to heavier mass regions, including the antimony isotopic chain. cern.charxiv.org This is a notable achievement, as these calculations are computationally intensive. cern.ch
One prominent ab initio method used for antimony isotopes is the valence-space in-medium similarity renormalization group (VS-IMSRG). cern.charxiv.org This approach has been benchmarked against experimental data for the entire antimony isotopic chain from ¹¹²Sb to ¹³⁴Sb. cern.ch The results show that the magnetic moments of antimony isotopes, including the differences between ground and isomeric states, are accurately reproduced by the VS-IMSRG calculations. cern.ch This agreement highlights the predictive power of ab initio theory. cern.ch
However, discrepancies remain, particularly for neutron-rich antimony isotopes and in the prediction of electric quadrupole moments, indicating areas where further theoretical development is needed. cern.charxiv.org Despite these challenges, the application of ab initio methods to the antimony chain represents a significant step forward in understanding the nuclear structure in this region from a fundamental perspective. cern.ch
Modeling of Electromagnetic Moments of Antimony Isotopes
The electromagnetic moments of a nucleus, specifically the magnetic dipole moment (μ) and the electric quadrupole moment (Q), provide sensitive probes of its internal structure. researchgate.netarxiv.org For antimony isotopes, theoretical models have been employed to calculate these moments, with the results often compared to experimental data obtained through techniques like collinear laser spectroscopy. arxiv.orgresearchgate.net
Theoretical calculations of magnetic and quadrupole moments are often model-dependent. arxiv.org Deviations between measured values and theoretical predictions, such as the Schmidt values which represent a single-particle model, can point to important effects like core polarization and the influence of nuclear two-body currents. cern.charxiv.org
In the case of antimony isotopes, shell-model calculations have been shown to reproduce the measured electromagnetic moments quite well when appropriate effective g-factors and charges are used. arxiv.org This suggests that the wave functions generated by the shell model are very similar to those produced by ab initio methods like VS-IMSRG. arxiv.org The discrepancies observed in the ab initio results for magnetic moments are thought to stem from missing contributions to the M1 operator rather than inaccuracies in the wave functions themselves. arxiv.org The calculation of electric quadrupole moments, however, remains a greater challenge for the VS-IMSRG approach. arxiv.org
The self-consistent mean-field theory, a component of nuclear Density Functional Theory (DFT), provides another avenue for modeling electromagnetic moments. In this framework, the odd nucleon polarizes the nuclear core, and this polarization, in turn, affects the moment of the odd nucleon until a self-consistent solution is reached. arxiv.org
Table 1: Nuclear Properties of this compound
| Property | Value |
|---|---|
| Half-life | 2.80(1) hours chemlin.org |
| Spin and Parity | 5/2+ chemlin.org |
| Magnetic Dipole Moment (μ) | +3.43(6) μN chemlin.org |
| Quadrupole Moment (Q) | -0(2) barn chemlin.org |
| Decay Mode | Electron Capture (EC) (83%), β+ (1.7%) chemlin.org |
| Daughter Isotope | ¹¹⁷Sn chemlin.org |
Computational Studies in Radiochemistry and Ligand-Metal Interactions
The application of antimony radioisotopes, such as the theranostic pair ¹¹⁷Sb and ¹¹⁹Sb, in nuclear medicine necessitates a thorough understanding of their coordination chemistry. researchgate.netnih.gov Computational methods play a crucial role in elucidating the stability of chelator complexes and the speciation of antimony in biological environments. nih.govosti.gov
Molecular Dynamics Simulations of Chelator Stability
Molecular dynamics (MD) simulations are powerful tools for investigating the dynamic behavior and stability of radiometal-chelator complexes in solution. mdpi.com These simulations can provide insights into the interactions between the complex and its aqueous environment, which are critical for predicting its in vivo stability. mdpi.com
For instance, first-principles molecular dynamics (FPMD) simulations have been used to study the solution chemistry of Antimony(V). researchgate.netacs.org These studies have shown that the [Sb(OH)₆]⁻ anion can form stable aqueous complexes with common cations. researchgate.netacs.org The stability of these complexes is crucial for understanding how unchelated antimony might behave in a biological system. nih.gov
In the context of developing stable chelators for radioantimony, computational studies, including MD simulations, have been combined with experimental work. nih.govosti.gov For example, the tris-catecholate ligand TREN-CAM has been investigated for its ability to chelate Sb(V). nih.govosti.gov The resulting complex, [¹¹⁷Sb]Sb-TREN-CAM, was found to be highly stable in human serum, a finding supported by computational analysis. nih.gov MD simulations can help to understand the structural features that contribute to this high stability. mdpi.com
Quantum Chemical Calculations for Antimony Speciation and Complexation
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and bonding within metal complexes. acs.orgrsc.org These methods are invaluable for studying the speciation of antimony and its interactions with various ligands. acs.orgresearchgate.net
DFT calculations can be used to model the adsorption of antimony oxyanions onto mineral surfaces, which is relevant to its environmental behavior. acs.org In the context of radiopharmaceuticals, these calculations can elucidate the nature of the bonds between antimony and a chelator. mdpi.com For example, quantum chemical calculations were used to analyze the interaction between antimony and the tristhione scorpionate ligand, hydrotris(methimazolyl)borate (TMe). researchgate.net
Furthermore, quantum chemical methods have been employed to study the complexation of antimony with organic acids like citric acid. researchgate.net Such studies are important for understanding how antimony might interact with endogenous molecules in the body. The combination of quantum chemical calculations with experimental techniques like HPLC-ICP-MS allows for a comprehensive understanding of antimony speciation. researchgate.net These computational approaches are essential for the rational design of new chelators with improved stability and selectivity for radioantimony. mdpi.com
Theoretical Dosimetry Calculations for Short-Range Emitters (Relevant for Theranostic Pair Concept)
The concept of a "theranostic pair" in nuclear medicine involves using two radioisotopes of the same element—one for diagnosis and the other for therapy. This approach ensures that both agents exhibit nearly identical biodistribution and pharmacokinetic properties, embodying the principle of "seeing what you treat." The radioisotope pair of this compound (¹¹⁷Sb) and antimony-119 (¹¹⁹Sb) is a prime example of this concept. researchgate.netntno.orgnih.gov
Antimony-119 is recognized as a potent Auger electron emitter, making it a promising candidate for targeted radionuclide therapy. researchgate.netnih.govnih.gov Auger electrons are low-energy, short-range particles that deposit a high amount of energy over a very short distance (from nanometers to a few micrometers), leading to high cytotoxicity in targeted cells while sparing surrounding healthy tissue. researchgate.netnih.gov The decay of ¹¹⁹Sb results in the emission of approximately 24 Auger electrons, which carry a combined kinetic energy of about 8.9 keV. researchgate.net
Due to the short range of these electrons, accurate dosimetry calculations are critical and must be performed on a subcellular scale. nih.goviaea.org Theoretical models and computational simulations, such as Monte Carlo codes like PENELOPE, are employed to determine the absorbed dose in different cellular compartments (e.g., nucleus, cytoplasm, cell surface). snmjournals.org These calculations result in cellular S-values, which represent the mean absorbed dose to a target region per nuclear transformation in a source region. nih.govsnmjournals.org Dosimetric calculations have identified ¹¹⁹Sb as a highly potent nuclide for therapy, particularly when it is localized within the cell's nucleus. nih.gov
However, ¹¹⁹Sb itself is not suitable for imaging because its low-energy photon emissions are insufficient for detection by external cameras. nih.govnih.gov This is where its diagnostic partner, this compound, becomes essential. ¹¹⁷Sb decays with the emission of a 158.6 keV gamma-ray, which is ideal for Single Photon Emission Computed Tomography (SPECT) imaging. researchgate.netnih.govnih.gov By labeling a targeting molecule with ¹¹⁷Sb, it is possible to perform SPECT or SPECT/CT imaging to visualize the biodistribution of the radiopharmaceutical in a patient-specific manner. researchgate.netihep.ac.cn
The imaging data obtained from ¹¹⁷Sb provides the necessary information on the location and concentration of the radiopharmaceutical in tumors and healthy organs. This information is then used to perform highly accurate, patient-specific 3D dosimetry calculations for the therapeutic isotope, ¹¹⁹Sb. researchgate.netihep.ac.cn This ensures that the predicted therapeutic dose from the short-range Auger electrons of ¹¹⁹Sb will be delivered precisely to the targets identified during the diagnostic imaging step with ¹¹⁷Sb. nih.govresearchgate.net
Table 1: Decay Characteristics of the Antimony Theranostic Pair This table provides a summary of the physical decay properties of this compound and Antimony-119, highlighting their complementary roles in diagnostics and therapy.
| Property | This compound (¹¹⁷Sb) | Antimony-119 (¹¹⁹Sb) |
| Half-life (t½) | 2.80 hours researchgate.netnih.gov | 38.19 hours nih.gov |
| Primary Decay Mode | Electron Capture (EC) nih.gov | Electron Capture (EC) nih.gov |
| Primary Imaging Emission | γ-ray: 158.6 keV (85.9% intensity) researchgate.netnih.gov | Not suitable for imaging nih.gov |
| Therapeutic Emission | Low energy electrons mirdsoft.org | Auger/Conversion Electrons (~24 per decay) researchgate.netresearchgate.net |
| Role in Theranostics | Diagnostic (SPECT Imaging) researchgate.netnih.gov | Therapeutic (Auger Emitter) researchgate.netnih.gov |
Table 2: Selected Dosimetric Data for Antimony Isotopes This table includes key dosimetric constants for this compound and comparative cellular S-values for Antimony-119, illustrating the basis for theoretical dose calculations.
| Dosimetric Parameter | Value | Associated Isotope |
| Mean Electron Energy per Decay | 0.02981 MeV mirdsoft.org | This compound |
| Equilibrium Dose Constant (Electrons), Δwp | 4.776e-15 Gy· kg/Bq ·s mirdsoft.org | This compound |
| Equilibrium Dose Constant (Photons), Δp | 2.987e-14 Gy· kg/Bq ·s mirdsoft.org | This compound |
| Cellular S-value (Nucleus ← Nucleus) | Highest among compared nuclides in one study nih.gov | Antimony-119 |
| Cellular S-value (Nucleus ← Cell Surface) | Highest dose delivered in a modeled scenario nih.gov | Antimony-119 |
Challenges and Future Directions in Antimony 117 Research
Strategies for Enhancing Production Efficiency and Accessibility for Academic Research
A significant hurdle for the widespread use of ¹¹⁷Sb in academic research is its limited availability, which stems from production complexities. Current strategies focus on cyclotron-based production, which requires optimizing targetry, irradiation parameters, and cost-effectiveness.
Researchers have explored several production routes:
Proton and Deuteron (B1233211) Bombardment: Production of ¹¹⁷Sb is achievable through proton or deuteron irradiation of tin (Sn) targets. iaea.orgnih.gov Deuteron bombardment of natural tin (natSn) has been identified as a method to produce ¹¹⁷Sb with high purity (92.36% ± 2.00% at End of Bombardment, EOB). nih.gov However, using isotopically enriched targets, such as ¹¹⁷Sn, can significantly increase production yields. One study optimized the production method using a thin ¹¹⁷Sn-enriched solid target, achieving a production yield of up to 19.6 MBq/µAh and a total of 564 MBq at EOB. nih.govresearchgate.net
Photonuclear Reactions: An alternative, though less common, route is the use of photonuclear reactions on natural antimony targets. yerphi.am The ¹²¹Sb(γ,p3n) reaction can produce ¹¹⁷Sb, although yields are generally lower compared to charged particle reactions due to the Coulomb barrier for proton emission. yerphi.am
A major challenge for accessibility is the high cost of enriched target materials like ¹¹⁹Sn or ¹¹⁷Sn. nih.gov To address this, developing sustainable methods that include efficient recycling of this expensive material is critical for making ¹¹⁷Sb production more cost-effective and accessible for preclinical research. nih.gov Techniques for recovering enriched ¹¹⁹Sn target material have demonstrated an efficiency of 80.2% ± 5.5%. nih.gov
| Production Method | Target Material | Reported Yield/Purity | Key Challenges | Source |
| Proton Bombardment | Thin ¹¹⁷Sn-enriched solid target | Up to 19.6 MBq/µAh; up to 564 MBq at EOB | High cost of enriched target material | nih.govresearchgate.net |
| Deuteron Bombardment | Natural Tin (natSn) | 92.36% ± 2.00% radionuclidic purity at EOB | Lower yields compared to enriched targets | nih.gov |
| Proton Bombardment | Natural Tin (natSn) | 29.8 ± 3.0 MBq/µAh (for ¹¹⁹Sb) | Lower radionuclidic purity compared to deuteron route | nih.gov |
| Photonuclear Reaction | Natural Antimony (natSb) | Yield estimation performed | Lower yields due to Coulomb barrier | yerphi.am |
Advancements in Radiochemical Separation and Purity Methodologies
After production, ¹¹⁷Sb must be chemically separated from the bulk target material (typically tin) and any other radioisotopic impurities. The development of robust and efficient separation techniques is crucial for obtaining high-purity ¹¹⁷Sb suitable for radiolabeling.
Several separation methodologies have been investigated:
Chromatographic Methods: Anion-exchange chromatography and solid-phase extraction chromatography are commonly tested methods. iaea.orgresearchgate.netakjournals.com A two-column separation process has been reported to provide a radioantimony yield of 73.1% ± 6.9% with a high tin separation factor and achieving a final radionuclidic purity of over 99.8%. nih.gov
Liquid-Liquid Extraction: This technique has been applied for separating antimony from bulk tin mass using ethers or ketones. iaea.org Another method uses dibutyl ether for the extraction of Sb. researchgate.netiaea.org
Hydride Generation: A very rapid procedure involves the reduction of antimony to its volatile hydride, stibine (B1205547) (SbH₃). dtic.mil The stibine gas is then decomposed by heat, depositing a metallic mirror of antimony. This method is exceptionally fast, taking about 10 seconds for separation, and provides high decontamination factors from tin, tellurium, and iodine. dtic.mil
These advancements are critical for ensuring that the final ¹¹⁷Sb product is of sufficient purity for subsequent chelation and in vivo studies, preventing interference from metallic or radioisotopic contaminants. nih.govnih.gov
Development of Novel Radioligands with Enhanced Specificity and In Vivo Stability for Research Probes
Perhaps the most significant challenge in ¹¹⁷Sb research is the development of a suitable bifunctional chelator. nih.govornl.gov An ideal chelator must form a stable complex with antimony under physiological conditions to prevent the release of the radionuclide in vivo. nih.govnih.gov The complex chemistry of antimony, which exists in Sb(III) and Sb(V) oxidation states, complicates this task. nih.govscite.ai
Recent progress includes:
Chelators for Sb(V): In a departure from the traditional focus on Sb(III), the tris-catecholate ligand TREN-CAM has been explored for the chelation of Sb(V). nih.gov The resulting [¹¹⁷Sb]Sb-TREN-CAM complex demonstrated high stability, remaining intact for several days in human serum. nih.govresearchgate.net Other ligands with catechol and hydroxypyridinone (HOPO) groups are also being investigated for their ability to form stable complexes with Sb(V). ornl.gov
Chelators for Sb(III): The tristhione scorpionate ligand, hydrotris(methimazolyl)borate (TMe), has been investigated for complexing Sb(III). nih.govresearchgate.net This ligand enables rapid and effective radiolabeling with ¹¹⁷Sb, achieving high radiochemical purities. nih.govresearchgate.net However, the stability of the resulting complex was found to be significantly decreased at a pH above 4, highlighting the need for further structural modifications to improve stability under physiological conditions. nih.govresearchgate.net
The development of these chelators is a critical step, as they can be conjugated with biological targeting vectors to create research probes with high specificity for their intended targets. ornl.gov
Expansion of Pre-clinical Imaging Methodologies and Quantitative Analysis Techniques
With the emergence of stably chelated ¹¹⁷Sb, the expansion of preclinical imaging is a key future direction. ¹¹⁷Sb is well-suited for Single Photon Emission Computed Tomography (SPECT) due to its primary gamma emission of 158.6 keV (86% intensity), which is comparable to the widely used SPECT isotope Iodine-123. nih.govresearchgate.net
Recent breakthroughs include the first in vivo SPECT and Positron Emission Tomography (PET) imaging studies using ¹¹⁷Sb. nih.gov These studies showed significant differences in the biodistribution of unchelated antimony versus the stably complexed [¹¹⁷Sb]Sb-TREN-CAM, demonstrating the importance of the chelator in retaining the radionuclide. nih.govresearchgate.net Preclinical SPECT/CT scans of a mouse phantom containing purified ¹¹⁷Sb have confirmed its excellent imaging properties, showing high spatial resolution comparable to that of Technetium-99m. nih.govresearchgate.net
Future research will likely focus on:
Longitudinal Studies: Using these advanced imaging techniques to perform longitudinal assessments of radiopharmaceutical distribution and target engagement in animal models. criver.com
Quantitative Analysis: Applying kinetic modeling and automated organ segmentation to reliably quantify the distribution of ¹¹⁷Sb-labeled agents in whole-body, organ, and sub-organ regions. criver.com
Multi-Modal Imaging: Combining SPECT or PET data with anatomical imaging platforms like Computed Tomography (CT) or Magnetic Resonance Imaging (MRI) to provide detailed spatial orientation of the radiotracer's uptake. criver.com
Synergistic Research with Antimony-119 for Optimized Theranostic Pair Development
A major driver for ¹¹⁷Sb research is its potential as the diagnostic partner to the therapeutic radionuclide Antimony-119 (¹¹⁹Sb). nih.govnih.gov ¹¹⁹Sb is a potent Auger electron emitter, making it ideal for targeted radiotherapy of micrometastases and disseminated cancer cells. nih.govscite.ai Together, ¹¹⁷Sb and ¹¹⁹Sb form a "true theranostic pair." nih.gov
The advantage of an elementally matched pair is that both the diagnostic (¹¹⁷Sb) and therapeutic (¹¹⁹Sb) agents have identical chemical properties. nih.govnih.gov This ensures that their in vitro and in vivo kinetics, biodistribution, and pharmacodynamics are the same. nih.gov Consequently, SPECT imaging with a ¹¹⁷Sb-labeled radiopharmaceutical can be used to:
Accurately predict the biodistribution of the ¹¹⁹Sb-labeled therapeutic agent. nih.gov
Perform precise dosimetry calculations to estimate the radiation dose delivered to tumors and healthy tissues. nih.gov
Select patients who are most likely to respond to the ¹¹⁹Sb therapy.
The clinical implementation of this theranostic pair is entirely dependent on the successful development of a robust chelator that can stably bind antimony in vivo, a challenge that remains a central focus of current research. nih.govnih.gov
Exploration of New Research Avenues for this compound-based Agents in Emerging Research Fields
While the current primary focus for ¹¹⁷Sb is cancer theranostics, the development of a mature radiochemistry platform for antimony could open doors to new research areas. The ability to stably attach ¹¹⁷Sb to various biological molecules creates opportunities beyond oncology.
Future research could explore:
Targeted Radiopharmaceutical Development: By conjugating a stably chelated ¹¹⁷Sb to different biological targeting vectors, such as peptides, antibodies, or small molecules, researchers can create probes for a wide array of biological targets. ornl.gov
Neurological Imaging: Development of ¹¹⁷Sb-labeled radioligands could enable the study of receptors and enzymes in the brain, potentially as probes for neurodegenerative diseases or cognitive disorders. google.comnih.gov
Infection Imaging: As with other radionuclides, targeted agents could be developed to image bacterial or fungal infections.
Cardiovascular Research: Probes could be designed to investigate molecular processes involved in cardiovascular diseases.
The successful development of antimony radiochemistry is the foundational step required to explore these and other emerging fields, expanding the utility of ¹¹⁷Sb far beyond its current applications.
Q & A
Q. What are the primary methods for synthesizing Antimony-117 in laboratory settings, and how do cross-section data inform experimental design?
this compound is typically produced via nuclear reactions such as or . Researchers must compare cross-section data across incident particle energies (up to 70 MeV) to select optimal reactions. For example, proton-induced reactions on enriched tin targets often yield higher production efficiency. Computational tools like TALYS or EMPIRE can model cross-sections, but experimental validation is critical due to discrepancies in theoretical predictions .
Q. What safety protocols and regulatory limits apply to handling this compound in research laboratories?
this compound is regulated under radiation protection frameworks, with specific exposure limits and labeling requirements. For instance, the permissible concentration in air is µCi/mL, and its disposal must adhere to thresholds like 1,000 mCi (per Maryland regulations). Researchers must reference tables from radiation safety guidelines (e.g., Table C-1 in and Appendix C in ) to design containment systems and monitor occupational exposure .
Q. How do toxicological profiles inform risk assessment for this compound exposure in experimental setups?
Toxicity studies categorize health outcomes into systemic effects (e.g., respiratory, cardiovascular) based on exposure routes (inhalation, oral, dermal). Researchers should prioritize in vitro assays (e.g., cell viability tests) and animal models (rodents) to quantify dose-response relationships. Observational cohort studies and case-control analyses () provide baseline data for establishing safe handling protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in cross-section data for this compound production across different nuclear databases?
Discrepancies often arise from variations in target purity, beam energy calibration, or detection efficiency. A systematic approach includes:
Q. What methodologies optimize the yield of this compound while minimizing co-produced radionuclides like 116mSb^{116m}\text{Sb}116mSb?
Yield optimization requires:
- Energy-dependent cross-section modeling to identify "sweet spots" where production peaks (e.g., proton energies ~30–50 MeV).
- Time-of-flight mass spectrometry (TOF-MS) or gamma spectroscopy to quantify isotopic impurities.
- Post-irradiation chemical separation (e.g., solvent extraction with HCl/HNO₃ mixtures) to isolate from .
Q. How can this compound research be integrated with studies on other antimony isotopes (e.g., 124Sb^{124}\text{Sb}124Sb) to advance radiopharmaceutical applications?
Comparative studies should focus on:
- Decay properties: ( = 2.8 h) vs. ( = 60.2 d) for tailored half-life requirements.
- Chelation chemistry: Testing bifunctional ligands (e.g., DOTA, NOTA) to assess binding stability across isotopes.
- In vivo biodistribution assays in murine models to evaluate targeting efficacy and dosimetry .
Methodological Guidelines for Data Analysis
- Statistical Precision : Report numerical data to one significant digit beyond instrument precision (e.g., µCi/mL). Avoid unsupported claims of "significance" without p-values .
- Data Synthesis : Use conceptual categorization () to group studies by exposure route or health outcome, enabling meta-analysis of dose thresholds .
- Contradiction Analysis : Apply principal contradiction frameworks () to prioritize variables (e.g., beam energy vs. target purity) that dominate yield discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
